alpha-Methyl-l-tryptophan methyl ester

Description

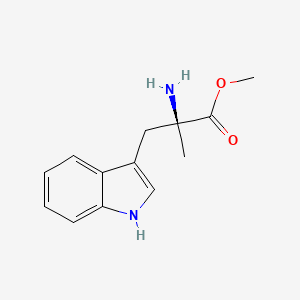

α-Methyl-L-tryptophan methyl ester (C₁₄H₁₆N₂O₂) is a synthetic tryptophan derivative characterized by a methyl group substitution at the α-carbon of the amino acid backbone and a methyl ester functional group at the carboxyl terminus (Figure 1). This structural modification enhances its metabolic stability and alters its binding properties compared to native tryptophan or its unmodified esters . The compound is enantiomerically synthesized via enzymatic resolution of the racemic D,L-methyl ester using α-chymotrypsin, achieving 33% yield in radiolabeled ([14C]) forms for positron emission tomography (PET) studies . Its primary applications include serving as a tachykinin antagonist in neurological research and as a precursor in radiotracer development .

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3/t13-/m0/s1 |

InChI Key |

RCUNGDZWHFRBBP-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)OC)N |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Detailed Analysis

Tryptophan Methyl Ester

- Structure : Lacks the α-methyl group, making it a closer analogue to native tryptophan.

- Function : Exhibits high affinity (3.7 × 10⁻⁴ M) for rat α-fetoprotein, comparable to chymotrypsin’s catalytic site, and competitively inhibits estrone binding .

Nα-Acyl-Tryptophan Methyl Esters (CnTOM)

- Structure: Features acyl chains (e.g., octanoyl, lauroyl) at the Nα position, increasing hydrophobicity .

- Function : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy correlating to acyl chain length .

- Contrast : The acyl modifications prioritize surfactant properties over neurological targeting, diverging from α-methyl-L-tryptophan methyl ester’s applications.

N-TFA-L-Tryptophan Methyl Ester

- Structure : Incorporates a trifluoroacetyl group on the N-terminus, enhancing stability against proteolysis .

- Function : Used in peptide synthesis as a protected intermediate.

- Contrast: The TFA group blocks amino-group reactivity, limiting its utility in receptor-binding studies compared to α-methyl derivatives.

DL-α-Methyltryptophan Methyl Ester HCl

Research Implications and Gaps

- Binding Studies : While tryptophan methyl ester’s binding to α-fetoprotein is well-documented , data on α-methyl-L-tryptophan methyl ester’s interactions with similar proteins remain unexplored.

- Therapeutic Potential: CnTOM’s antibacterial efficacy suggests α-methyl derivatives could be engineered for dual neurological and antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.